molecular formula C5H9NO2 B1581067 N-Methylacetoacetamide CAS No. 20306-75-6

N-Methylacetoacetamide

Cat. No. B1581067
CAS RN: 20306-75-6
M. Wt: 115.13 g/mol
InChI Key: ATWLCPHWYPSRBQ-UHFFFAOYSA-N
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Description

N-Methylacetoacetamide is a fatty amide . It has a molecular formula of C5H9NO2 and a molecular weight of 115.13 . It is a clear liquid that can range in color from light yellow to orange .


Synthesis Analysis

N-Methylacetoacetamide is a starting material in the synthesis of 1-Carbamoyl-2-oxopropyl acetate with the aid of (diacetoxyiodo)benzene (DIB) as the oxidant . It is also used as a reagent in the synthesis of 10H-Phenothiazines .


Molecular Structure Analysis

The IUPAC Standard InChI for N-Methylacetoacetamide is InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3, (H,4,5) . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

N-Methylacetoacetamide is a starting material in the synthesis of 1-Carbamoyl-2-oxopropyl acetate . It is also used as a reagent in the synthesis of 10H-Phenothiazines .


Physical And Chemical Properties Analysis

N-Methylacetoacetamide has a melting point of -3 °C, a boiling point of 106°C, and a density of 1.069 . It has a refractive index of 1.4325-1.4345 . Its flash point is 105 °C and it should be stored at a temperature of 2-8°C . It is soluble in water through hydrolysis .

Scientific Research Applications

Antidepressant Effects

N-Methylacetoacetamide, as a part of the N-methyl-D-aspartate (NMDA) receptor antagonists group, has been studied for its potential antidepressant effects. Research indicates that NMDA receptor-modulating drugs like N-Methylacetoacetamide can play a role in treating depression. For instance, Berman et al. (2000) found significant improvement in depressive symptoms in patients following treatment with NMDA receptor antagonists (Berman et al., 2000). Further, Krystal et al. (2013) discussed the rapid-acting antidepressant effects of such compounds, highlighting their potential in addressing major depressive episodes (Krystal et al., 2013).

Interaction with Ions in Aqueous Solutions

The interaction of N-Methylacetoacetamide with ions in aqueous solutions has been a subject of research. Pluhařová et al. (2014) studied how alkali cations and alkaline earth dications interact with the carbonyl group of aqueous N-Methylacetoacetamide, providing insights into its chemical behavior in different environments (Pluhařová et al., 2014).

Infrared Spectral Analysis

The infrared spectrum of N-Methylacetoacetamide, particularly the amide I, II, and III bands, is important for understanding its chemical properties. Ji et al. (2020) conducted a study to explain the formation of the amide infrared spectrum, contributing to a better understanding of organic chemistry and chemical biology (Yan Ji et al., 2020).

Hydrolysis Kinetics in High-Temperature Water

N-Methylacetamide's hydrolysis kinetics in high-temperature water has been explored to understand its behavior under extreme conditions. Duan et al. (2010) investigated the hydrolysis reaction of N-Methylacetamide in subcritical and supercritical water, which has implications for its stability and reactivity in industrial processes (Duan et al., 2010).

Molecular Structure Analysis

Studies on the molecular structure of N-Methylacetoacetamide provide insights into its physical and chemical properties. For instance, Kimura and Aoki (1953) investigated the molecular structures of N-Methylacetoacetamide using electron diffraction, offering valuable data for understanding its behavior in different states (Kimura & Aoki, 1953).

Safety And Hazards

N-Methylacetoacetamide is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, eye protection, and face protection .

Relevant Papers N-Methylacetoacetamide is a starting material in the synthesis of 1-Carbamoyl-2-oxopropyl acetate . It is also used as a reagent in the synthesis of 10H-Phenothiazines . These syntheses and their potential applications are discussed in various papers.

properties

IUPAC Name

N-methyl-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-4(7)3-5(8)6-2/h3H2,1-2H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWLCPHWYPSRBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040138
Record name N-Methylacetoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylacetoacetamide

CAS RN

20306-75-6
Record name N-Methylacetoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20306-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylacetoacetamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanamide, N-methyl-3-oxo-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Methylacetoacetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-3-oxobutyramide
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Record name N-METHYLACETOACETAMIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114
Citations
VAKB Gundi, BR Reddy - Chemosphere, 2006 - Elsevier
… Recovery of N-methylacetoacetamide in significant amounts from both soils in the present study clearly indicates hydrolytic cleavage of bond between phosphate and crotonamide as …
Number of citations: 51 www.sciencedirect.com
S Mehdi, YS Sadanandam, MM Shetty… - … Section C: Crystal …, 1986 - scripts.iucr.org
(IUCr) Structure of 2-(4-chlorophenylhydrazono)-N-methylacetoacetamide … Structure of 2-(4-chlorophenylhydrazono)-N-methylacetoacetamide … The title compound was synthesized by the reaction of 4-chlorobenzenediazonium chloride (0.1 …
Number of citations: 1 scripts.iucr.org
L Sun, S Zhu, Z Yang, Q Chen, H Liu, J Zhang… - … Science and Pollution …, 2016 - Springer
… 1994), with the formation of dimethyl phosphate, N-methylacetoacetamide, O-desmethyl-… MCP into N-methylacetoacetamide and dimethyl phosphate. N-methylacetoacetamide is further …
Number of citations: 13 link.springer.com
M Srinivasulu, PC Nilanjan… - African Journal of …, 2017 - academicjournals.org
… In the present study we report the accumulation of N-methylacetoacetamide in significant proportions as degradation product in the mineral salts media inoculated with Rhodococcus sp. …
Number of citations: 11 academicjournals.org
K Kulkarni, D Shinde, D Mane… - JPC-Journal of Planar …, 2009 - akjournals.com
… Monocrotophos on alkaline hydrolysis yields one molecule each of O,O-dimethylphosphoric acid and Nmethylacetoacetamide. After acidification, N-methylacetoacetamide gives the …
Number of citations: 7 akjournals.com
L Sun, H Liu, X Gao, W Chen, K Huang… - … Science and Pollution …, 2018 - Springer
… Using these results and comparing sample retention times and mass spectrum patterns of standards, we preliminarily identified product B as N-methylacetoacetamide, which illustrates …
Number of citations: 10 link.springer.com
VB Patil, MS Shingare - Talanta, 1994 - Elsevier
… Monocrotophos on alkaline hydrolysis yields N-methylacetoacetamide which in turn reacts with diazotized sulphanilamide or sulphanilic acid to give a red &our. Other …
Number of citations: 16 www.sciencedirect.com
NV Nosova, AA Sokolov, ON Gein, VL Gein… - Russian Journal of …, 2020 - Springer
… N-methylacetoacetamide. The synthesized compounds were tested for analgesic activity. … In the case of unsubstituted acetoacetic acid amide 5а and N-methylacetoacetamide 5b, …
Number of citations: 1 link.springer.com
EK Janghel, JK Rai, MK Rai… - Journal of the Chinese …, 2006 - Wiley Online Library
… The method is based on alkaline hydrolysis of monocrotophos to N-methylacetoacetamide followed by coupling with diazotized p-amino acetophenone in alkaline medium. The …
Number of citations: 14 onlinelibrary.wiley.com
S Mehdi - Acta Crystallographica Section C: Crystal Structure …, 1990 - scripts.iucr.org
… Experimental' Pale-yellow crystals, obtained on recrystallization from ethanol, were prepared by mixing N-methylacetoacetamide with ethyl formate and 3-chloroaniline and heating …
Number of citations: 1 scripts.iucr.org

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